molecular formula C22H21N3O6 B15028982 methyl {2-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

methyl {2-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

Cat. No.: B15028982
M. Wt: 423.4 g/mol
InChI Key: INQXQYCRSYOSQC-GZTJUZNOSA-N
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Description

METHYL 2-(2-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes an imidazolidinone ring, a phenoxy group, and a carbamoyl methyl group

Preparation Methods

The synthesis of METHYL 2-(2-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multiple steps, including the formation of the imidazolidinone ring and the attachment of the phenoxy and carbamoyl methyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

METHYL 2-(2-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The phenoxy and carbamoyl methyl groups can participate in substitution reactions, allowing for the introduction of new functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 2-(2-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways and targets.

    Industry: The compound can be used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application, such as its use in therapeutic research or as a chemical reagent. The compound’s structure allows it to interact with various biological molecules, potentially leading to changes in their activity or function.

Comparison with Similar Compounds

METHYL 2-(2-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE can be compared with other similar compounds, such as:

    METHYL 2-(2-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE derivatives: These compounds have similar structures but may have different functional groups or substitutions.

    Other imidazolidinone derivatives: These compounds share the imidazolidinone ring structure but differ in other parts of the molecule.

    Phenoxyacetate derivatives: These compounds have the phenoxyacetate group but may lack the imidazolidinone ring or carbamoyl methyl group.

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

methyl 2-[2-[(E)-[1-[2-(3-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C22H21N3O6/c1-14-6-5-8-16(10-14)23-19(26)12-25-21(28)17(24-22(25)29)11-15-7-3-4-9-18(15)31-13-20(27)30-2/h3-11H,12-13H2,1-2H3,(H,23,26)(H,24,29)/b17-11+

InChI Key

INQXQYCRSYOSQC-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3OCC(=O)OC)/NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC(=O)OC)NC2=O

Origin of Product

United States

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